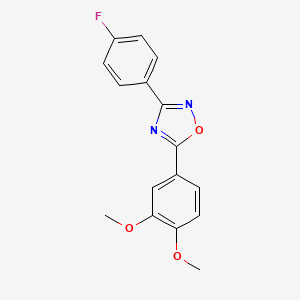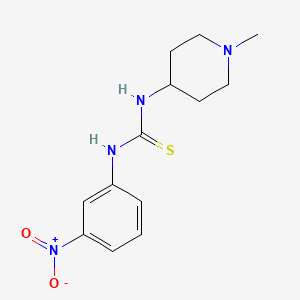
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPhPSG, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DPhPSG is a small molecule that belongs to the class of NMDA receptor antagonists, which are known to modulate the activity of glutamate, a neurotransmitter that plays a key role in synaptic plasticity and learning and memory processes.
作用機序
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects by antagonizing the NMDA receptor, which is a glutamate-gated ion channel that plays a key role in synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the influx of calcium ions into the cell, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain, which can contribute to its neuroprotective effects. Additionally, N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and regeneration.
実験室実験の利点と制限
One of the main advantages of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool is its specificity for the NMDA receptor, which allows for targeted modulation of glutamate signaling. Additionally, N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have good bioavailability and pharmacokinetic properties, which can facilitate its use in animal models. However, one limitation of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is that it can have off-target effects on other receptors and ion channels, which can complicate data interpretation.
将来の方向性
There are a number of potential future directions for research on N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, as well as its potential therapeutic applications in human diseases. Finally, more research is needed to evaluate the safety and toxicity of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in animal models and humans.
合成法
The synthesis of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction between 3,4-dimethylbenzenesulfonyl chloride and glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to obtain the final compound.
科学的研究の応用
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively in the field of neuroscience due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve cognitive function in animal models of schizophrenia and depression.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-8-9-14(10-13(12)2)18(11-16(17)19)22(20,21)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHQXTWTCMZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)

![2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5710539.png)


![2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5710563.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)